

Application Notes and Protocols for AZD3229 Tosylate in Murine Models

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Compound of Interest

Compound Name: AZD3229 Tosylate

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These application notes provide detailed information and protocols for the dosing and administration of **AZD3229 Tosylate**, a potent and selective inhibitor of KIT and PDGFR α , in mouse models, particularly for studies involving gastrointestinal stromal tumors (GIST).

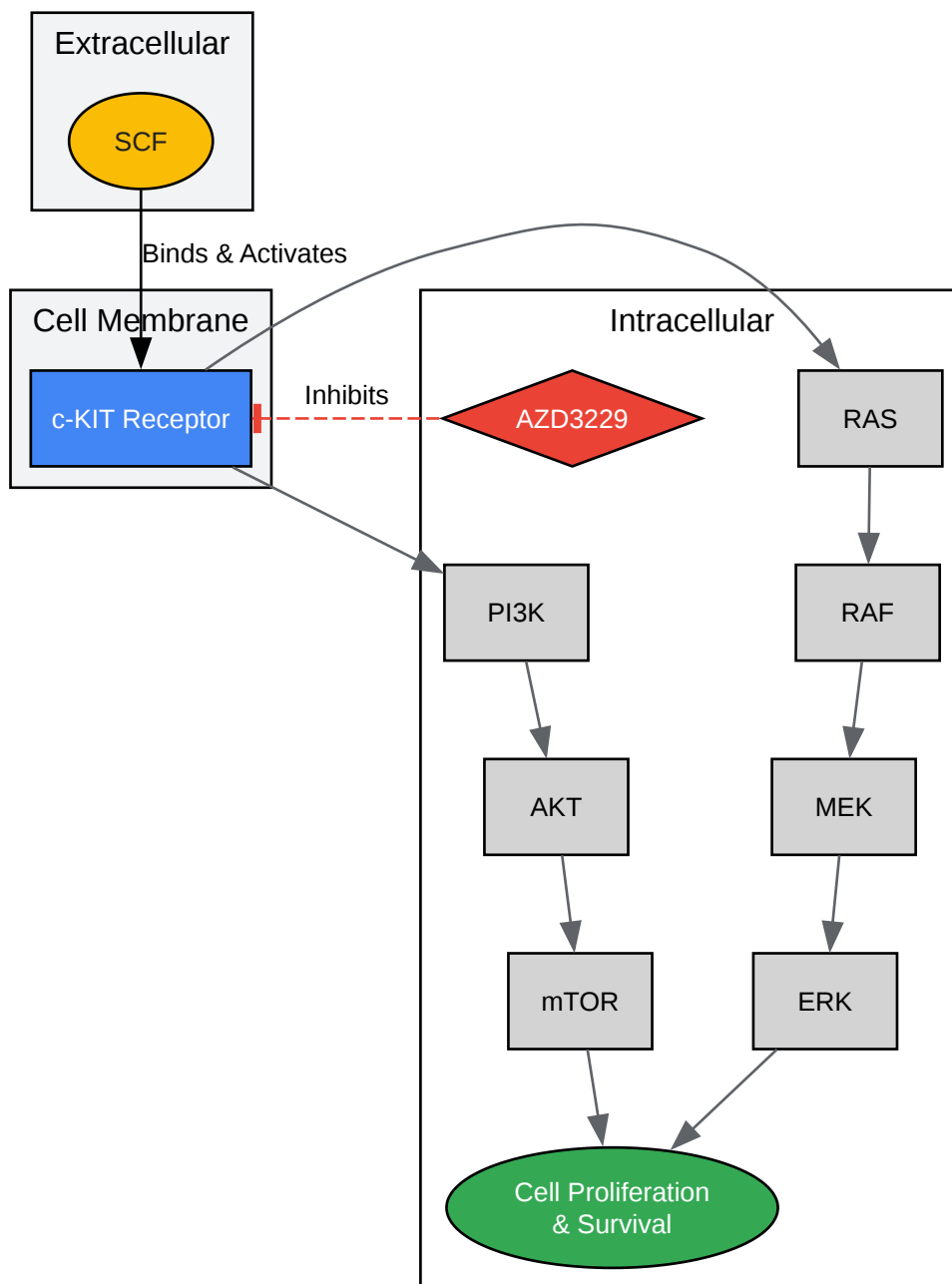
Mechanism of Action

AZD3229 is a highly potent and selective oral inhibitor of the c-KIT and PDGFRA receptor tyrosine kinases.^{[1][2][3]} It demonstrates activity against a wide spectrum of primary and secondary mutations in KIT and PDGFRA that are known to confer resistance to standard-of-care treatments for GIST.^{[1][3]} By inhibiting these key signaling pathways, AZD3229 can effectively block downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.

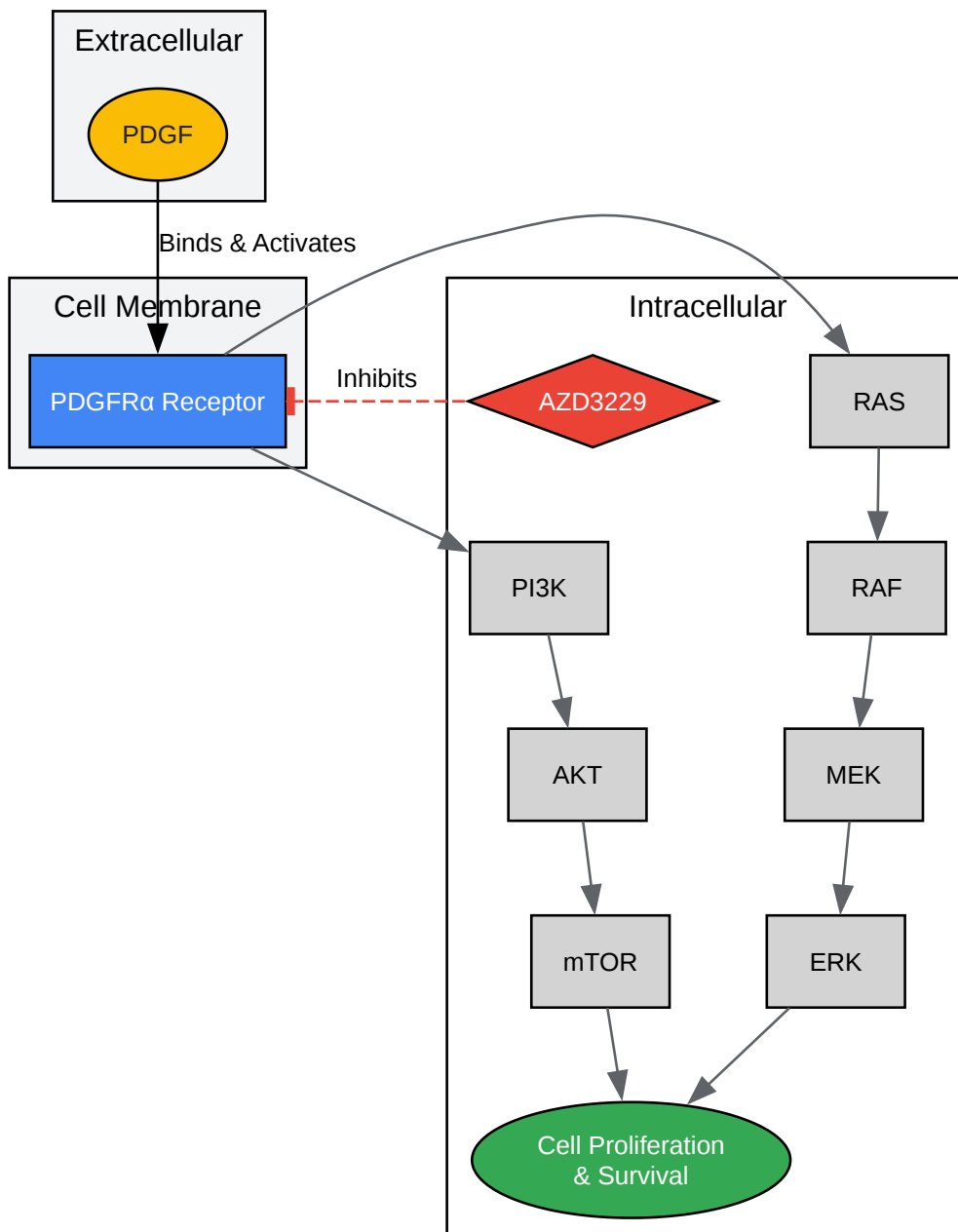
Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by AZD3229.

c-KIT Signaling Pathway Inhibition by AZD3229

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Caption: Inhibition of the c-KIT signaling pathway by AZD3229.

PDGFR α Signaling Pathway Inhibition by AZD3229[Click to download full resolution via product page](#)Caption: Inhibition of the PDGFR α signaling pathway by AZD3229.

Quantitative Data Summary

The following table summarizes the dosing and administration of **AZD3229 Tosylate** in various mouse xenograft models as reported in preclinical studies.

Parameter	Details	Reference
Drug	AZD3229 Tosylate	[1] [2] [3]
Animal Model	Immunodeficient mice (e.g., NMRI nu/nu)	[1] [2] [3]
Tumor Models	Cell-line derived xenografts (e.g., GIST430, GIST48), Patient-derived xenografts (PDX) with various KIT mutations	[1] [4]
Administration Route	Oral gavage	[2]
Dosage Range	Up to 20 mg/kg	[4]
Dosing Schedule	Twice daily (BID)	[4]
Vehicle	DMA/PEG 200 (7.2/92.5 %)	[5]
Treatment Duration	10 to 21 days, depending on the model	[6]
Observed Efficacy	Significant tumor regressions (ranging from -60% to -99% tumor growth inhibition)	[4]

Experimental Protocols

Preparation of AZD3229 Tosylate Formulation for Oral Administration

This protocol describes the preparation of a formulation suitable for oral gavage in mice.

Materials:

- **AZD3229 Tosylate** powder
- Dimethylacetamide (DMA)
- Polyethylene glycol 200 (PEG 200)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **AZD3229 Tosylate** based on the desired concentration and the total volume of the dosing solution.
- Prepare the vehicle by mixing DMA and PEG 200 in a 7.2:92.5 ratio by volume. For example, to prepare 10 ml of the vehicle, mix 0.72 ml of DMA with 9.25 ml of PEG 200.
- Weigh the calculated amount of **AZD3229 Tosylate** powder and place it in a sterile microcentrifuge tube.
- Add a small amount of the vehicle to the tube to create a slurry.
- Vortex the slurry until the powder is well-dispersed.
- Gradually add the remaining vehicle to the tube while continuously vortexing to ensure complete dissolution.
- If necessary, sonicate the solution for a few minutes to aid dissolution.
- Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
- Store the prepared formulation according to the manufacturer's recommendations, typically protected from light.

Establishment of Patient-Derived Xenograft (PDX) Models of GIST

This protocol outlines the general steps for establishing GIST PDX models in immunodeficient mice.

Materials:

- Fresh GIST tumor tissue from consenting patients
- Immunodeficient mice (e.g., NMRI nu/nu)
- Sterile surgical instruments
- Phosphate-buffered saline (PBS) or other suitable transport medium
- Anesthetics
- Analgesics

Procedure:

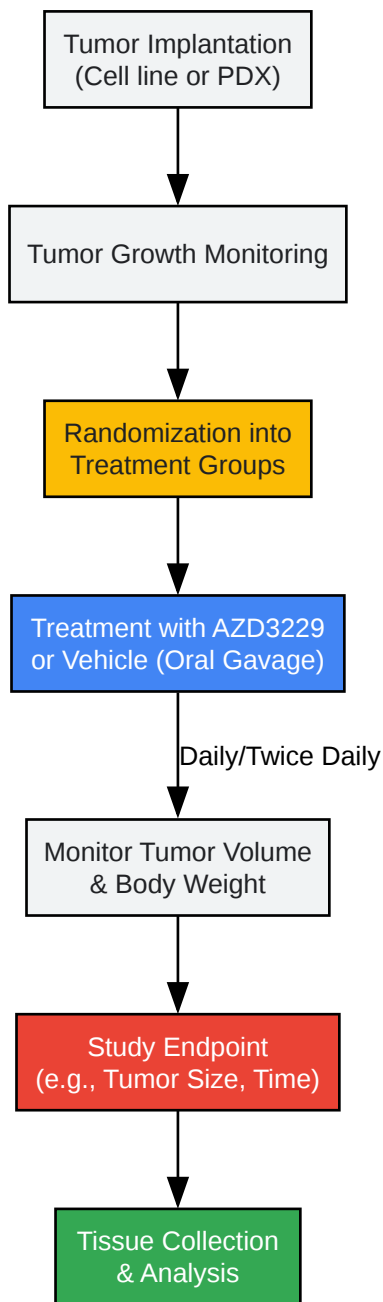
- Aseptically collect fresh tumor tissue from a GIST patient during surgery or biopsy.
- Place the tissue in a sterile container with transport medium on ice and transport it to the laboratory immediately.
- In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris.
- Cut the tumor into small fragments of approximately 2-3 mm³.
- Anesthetize an immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
- Make a small incision in the skin on the flank of the mouse.
- Using sterile forceps, create a subcutaneous pocket.

- Implant one to two tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Administer analgesics as required and monitor the mouse for post-operative recovery.
- Monitor the mice regularly for tumor growth by caliper measurements.
- Once the tumor reaches a sufficient size (e.g., 100-200 mm³), the mouse is ready for the treatment study. For passaging, the tumor can be excised and implanted into new host mice.

In Vivo Efficacy Study of AZD3229 Tosylate

This protocol describes a typical in vivo efficacy study in mice bearing GIST xenografts.

In Vivo Efficacy Study Workflow for AZD3229

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Caption: General experimental workflow for an in vivo efficacy study.

Procedure:

- Once the tumors in the xenograft models reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
- Record the initial tumor volume and body weight of each mouse.
- Prepare the **AZD3229 Tosylate** formulation and the vehicle control as described in Protocol 1.
- Administer **AZD3229 Tosylate** or vehicle to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 20 mg/kg, BID).
- Monitor the tumor volume using calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
- Continue the treatment for the planned duration of the study (e.g., 21 days).
- At the end of the study, euthanize the mice according to approved IACUC protocols.
- Excise the tumors and measure their final weight and volume.
- Collect tumor and other tissues for further analysis, such as pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated KIT), histopathology, or pharmacokinetic (PK) analysis.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

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